N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-b]pyridazin-6-amine
Description
N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is a complex organic compound that features a benzimidazole moiety and a tetraazolo pyridazine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of the tetraazolo pyridazine ring further enhances the compound’s potential for various scientific applications.
Properties
Molecular Formula |
C13H12N8 |
|---|---|
Molecular Weight |
280.29 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C13H12N8/c1-20-10-5-3-2-4-9(10)15-13(20)8-14-11-6-7-12-16-18-19-21(12)17-11/h2-7H,8H2,1H3,(H,14,17) |
InChI Key |
MNVJYADQJLRXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of Methyl Group: The methyl group is introduced at the 1-position of the benzimidazole ring through alkylation reactions.
Formation of Tetraazolo Pyridazine Ring: The tetraazolo pyridazine ring is constructed by reacting appropriate precursors under specific conditions, often involving cyclization reactions.
Final Coupling: The final step involves coupling the benzimidazole and tetraazolo pyridazine moieties under suitable conditions to form the desired compound.
Chemical Reactions Analysis
N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Scientific Research Applications
N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes, disrupting metabolic pathways in microorganisms and cancer cells.
DNA Intercalation: It can intercalate into DNA, preventing replication and transcription, which is crucial for its antimicrobial and anticancer activities.
Receptor Binding: The compound can bind to specific receptors, modulating cellular signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is unique due to its combination of benzimidazole and tetraazolo pyridazine rings. Similar compounds include:
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar pharmacological activities.
Tetraazolo Pyridazine Derivatives: These compounds share the tetraazolo pyridazine ring and are studied for their potential in various scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
